Einecs 302-938-9
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Overview
Description
Einecs 302-938-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other identifying details are cataloged in this inventory.
Preparation Methods
The preparation of Einecs 302-938-9 involves various synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Einecs 302-938-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically analyzed to ensure the compound’s stability and reactivity .
Scientific Research Applications
Einecs 302-938-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of new drugs or therapies. Industrial applications might include its use in manufacturing processes or as a component in commercial products .
Mechanism of Action
The mechanism by which Einecs 302-938-9 exerts its effects involves specific molecular targets and pathways. These targets and pathways are crucial for understanding the compound’s biological and chemical activity.
Comparison with Similar Compounds
Einecs 302-938-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable molecular structures or chemical properties.
Properties
CAS No. |
94135-68-9 |
---|---|
Molecular Formula |
C12H15N5O6 |
Molecular Weight |
325.28 g/mol |
IUPAC Name |
morpholine;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5.C4H9NO/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-3-6-4-2-5-1/h1-3H,4H2,(H,10,13,14);5H,1-4H2/b9-3+; |
InChI Key |
SASQWGSOPMXZAD-JSGFVSQVSA-N |
Isomeric SMILES |
C1COCCN1.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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